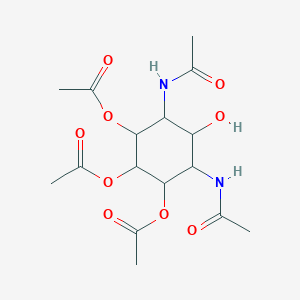
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetylamino and hydroxy groups attached to a cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate typically involves multiple steps, including the acetylation of amino groups and the hydroxylation of the cyclohexane ring. One common synthetic route involves the following steps:
Acetylation: The amino groups on the cyclohexane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Hydroxylation: The cyclohexane ring is hydroxylated using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the acetylation and hydroxylation steps.
化学反応の分析
Types of Reactions
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetylamino groups can be reduced to amino groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of cyclohexanone derivatives.
Reduction: Reduction of the acetylamino groups can yield cyclohexane derivatives with free amino groups.
Substitution: Substitution reactions can produce a variety of cyclohexane derivatives with different functional groups.
科学的研究の応用
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate: can be compared with other cyclohexane derivatives such as:
Uniqueness
- This compound is unique due to its specific combination of acetylamino and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
生物活性
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate, also known as a derivative of cyclohexane with significant biological implications, has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H24N2O9
- Molecular Weight : 388.37 g/mol
- CAS Number : 34348-60-2
The compound is characterized by its acetylamino and hydroxy groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its potential as an antioxidant, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary research indicates that it may exhibit antimicrobial activity against certain bacterial strains.
Biological Activity Data
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control groups, suggesting strong antioxidant properties.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers. The study concluded that the compound effectively modulates inflammatory responses.
Case Study 3: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial properties against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Discussion
The diverse biological activities of this compound suggest it could serve as a valuable candidate for further pharmacological development. Its antioxidant and anti-inflammatory properties may have implications for treating chronic diseases associated with oxidative stress and inflammation.
特性
CAS番号 |
34348-60-2 |
|---|---|
分子式 |
C16H24N2O9 |
分子量 |
388.37 g/mol |
IUPAC名 |
(2,4-diacetamido-5,6-diacetyloxy-3-hydroxycyclohexyl) acetate |
InChI |
InChI=1S/C16H24N2O9/c1-6(19)17-11-13(24)12(18-7(2)20)15(26-9(4)22)16(27-10(5)23)14(11)25-8(3)21/h11-16,24H,1-5H3,(H,17,19)(H,18,20) |
InChIキー |
KQAGNQWUZPAEIG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















